![molecular formula C20H30N2 B6056974 (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B6056974.png)
(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine, also known as BU99006, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. BU99006 is a selective 5-HT1A receptor agonist that has shown promising results in preclinical studies for the treatment of various psychiatric and neurological disorders.
Wirkmechanismus
(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine is a selective 5-HT1A receptor agonist that binds to the 5-HT1A receptor subtype in the brain. The 5-HT1A receptor is a G protein-coupled receptor that is involved in the regulation of serotonin neurotransmission. Activation of the 5-HT1A receptor leads to the release of serotonin, which has a modulatory effect on various neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine has been shown to have several biochemical and physiological effects in animal models. (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine has been shown to increase the release of serotonin in the prefrontal cortex and hippocampus, which are regions of the brain that are involved in mood regulation and cognitive function. (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine in lab experiments is its selectivity for the 5-HT1A receptor subtype. (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine has a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of the 5-HT1A receptor in various biological processes. However, one of the limitations of using (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for the research on (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine. One potential direction is to investigate the therapeutic potential of (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine in clinical trials for the treatment of psychiatric and neurological disorders. Another potential direction is to investigate the role of the 5-HT1A receptor in the modulation of immune function and inflammation. Additionally, future research could explore the potential of (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine as a tool for studying the role of the 5-HT1A receptor in the regulation of circadian rhythms.
Synthesemethoden
(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the use of tert-butylcyclohexylamine, indole-3-carboxaldehyde, and sodium triacetoxyborohydride. The reaction is carried out in a solvent mixture of ethanol and water at room temperature. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine has been extensively studied for its potential therapeutic applications in various psychiatric and neurological disorders. Preclinical studies have shown that (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine has anxiolytic, antidepressant, and antipsychotic effects. (4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine has also been shown to improve cognitive function and memory in animal models.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2/c1-20(2,3)16-8-10-17(11-9-16)21-13-12-15-14-22-19-7-5-4-6-18(15)19/h4-7,14,16-17,21-22H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZZVLPWOFAFRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]cyclohexan-1-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.